N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

Description

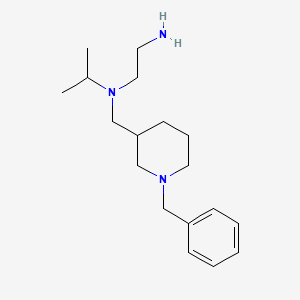

Chemical Structure: The compound features an ethane-1,2-diamine backbone substituted with a benzylpiperidin-3-ylmethyl group and an isopropyl group at the N1 position. Its molecular formula is C₁₈H₃₁N₃ (MW: 289.46 g/mol) . The benzylpiperidine moiety introduces aromaticity and a bicyclic structure, while the isopropyl group contributes steric bulk.

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3/c1-16(2)21(12-10-19)15-18-9-6-11-20(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMGLCVNSXRXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

It consists of a benzylpiperidine moiety linked to an isopropyl-substituted ethylene diamine. This unique structure is believed to contribute to its pharmacological properties.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to acetylcholine and potentially dopamine pathways. The compound may act as an inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft, which could enhance cholinergic transmission and improve cognitive functions.

Biological Activity Overview

1. Neuroprotective Properties

A study investigating various N-benzylpiperidine derivatives found that compounds similar to this compound exhibited significant inhibition of AChE. This inhibition was correlated with improved memory retention in animal models, suggesting a potential application in treating Alzheimer's disease-related cognitive decline .

3. Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds in this class have favorable absorption characteristics and a manageable safety profile. However, comprehensive toxicological evaluations are necessary to establish safety in clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Comparison Metrics

Benzylpiperidine vs. benzylpyrrolidine: The 6-membered piperidine ring offers less strain and more conformational flexibility than pyrrolidine, influencing binding to biological targets .

Electronic Properties: Aromatic substituents (e.g., benzyl, indole) enhance π-π stacking capabilities, critical for enzyme inhibition (e.g., p97 inhibitors in ). Dimethylamino termini (e.g., 3ad in ) increase electron density, improving corrosion inhibition efficiency via adsorption on metal surfaces.

Synthetic Accessibility :

- Yields for ethane-1,2-diamine derivatives range from 65% (3ad) to 90% (3ag) under optimized conditions , suggesting the target compound’s synthesis may require tailored protocols due to its bulky substituents.

Biological Relevance :

- Compounds with indole-phenyl moieties (e.g., ) exhibit targeted bioactivity, while the target compound’s benzylpiperidine group may favor blood-brain barrier penetration for CNS applications.

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine | N1-(2-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 3.2 | 2.1 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Rotatable Bonds | 6 | 5 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.